

# Ibrexafungerp safety profile versus other systemic antifungals

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

Get Quote

## Quantitative Safety and Efficacy Profile Comparison

The table below summarizes the key characteristics of **ibrexafungerp** against other common systemic antifungals, based on data from the search results.

| Drug Name                       | Drug Class                               | Common Indications                                        | Commonly Reported Side Effects                                                                      | Notable Warnings & Interactions                                                                                                                         | MIC90 for *C. albicans* | Estimated Cost (AWP) |
|---------------------------------|------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|----------------------|
| <b>Ibrexafungerp</b><br>[1] [2] | Triterpenoid (glucan synthase inhibitor) | Vulvovaginal candidiasis (VVC), Recurrent VVC (RVVC) [2]. | Headache, dizziness, gastrointestinal-related effects (e.g., diarrhea, nausea, abdominal pain) [2]. | Primarily metabolized by CYP3A4; use with strong CYP3A4 inducers/inhibitors is not recommended. Verify non-pregnant status prior to administration [2]. | 0.125 mg/L [2]          | \$149.63 [2]         |

| Drug Name                     | Drug Class                               | Common Indications                                                                | Commonly Reported Side Effects                                             | Notable Warnings & Interactions                                                                            | MIC90 for *C. albicans* | Estimated Cost (AWP) |
|-------------------------------|------------------------------------------|-----------------------------------------------------------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-------------------------|----------------------|
| <b>Fluconazole</b><br>[1] [2] | Azole                                    | Vaginal yeast infections, oropharyngeal candidiasis, cryptococcal meningitis [1]. | Gastrointestinal side effects, hepatotoxicity, QTc prolongation [2].       | Category D for pregnancy (positive evidence of risk) for most indications [1]. Multiple drug interactions. | 0.5 mg/L [2]            | \$13.93 [2]          |
| <b>Caspofungin</b><br>[2]     | Echinocandin (glucan synthase inhibitor) | Invasive candidiasis, aspergillosis (refractory).                                 | Hypotension, peripheral edema, headache, skin rash, anemia, phlebitis [2]. | -                                                                                                          | 0.125 mg/L [2]          | \$112.80 [2]         |
| <b>Micafungin</b> [2]         | Echinocandin (glucan synthase inhibitor) | Candidemia, esophageal candidiasis, prophylaxis.                                  | Phlebitis, gastrointestinal side effects, hepatotoxicity [2].              | -                                                                                                          | 0.016 mg/L [2]          | \$179.52 [2]         |

## Mechanism of Action and Signaling Pathway

**Ibrexafungerp** has a distinct mechanism of action that differentiates it from other major antifungal classes. The following diagram illustrates the key molecular targets.



[Click to download full resolution via product page](#)

**Pathway Explanation:** As a triterpenoid, **ibrexafungerp** inhibits glucan synthase by binding to its **Rho1p regulatory subunit** [2]. This is a different target site from the **echinocandins** (e.g., caspofungin, micafungin), which inhibit the catalytic **Fks1p subunit** of the same enzyme [2]. Both mechanisms disrupt the synthesis of  $\beta$ -(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death. In contrast, **azoles** (e.g., fluconazole) target ergosterol biosynthesis inside the cell membrane by inhibiting lanosterol demethylase [2]. The fungal cell wall target of **ibrexafungerp** is absent in human cells, which contributes to its limited direct toxicity to host cells [2].

## Key Clinical Trial Protocols and Efficacy Data

For researchers, the methodology of pivotal trials is critical for evaluating the quality of supporting data. The phase 3 VANISH 303 trial is a key study supporting **ibrexafungerp**'s approval for VVC.

- **Trial Design:** A phase 3, multicenter, randomized, double-blind, placebo-controlled superiority study (NCT03734991) [3].
- **Patient Population:** Female patients ( $\geq 12$  years) with acute VVC, defined by a composite vulvovaginal signs and symptoms (VSS) score of  $\geq 4$ . Patients with mixed infections or recent antifungal use were excluded [3].
- **Intervention:** Patients were randomized 2:1 to receive **ibrexafungerp (300 mg twice daily for 1 day)** or a matching placebo [3].
- **Primary Endpoint:** The percentage of patients achieving a **clinical cure** at the Test-of-Cure (TOC) visit (Day 11  $\pm 3$ ), defined as the complete resolution of all vulvovaginal signs and symptoms (VSS = 0) [3].
- **Key Efficacy Results: ibrexafungerp** was statistically superior to placebo.
  - **Clinical Cure:** 50.5% (95/188) for **ibrexafungerp** vs. 28.6% (28/98) for placebo ( $P = .001$ ) [3].
  - **Mycological Eradication:** 49.5% (93/188) for **ibrexafungerp** vs. 19.4% (19/98) for placebo ( $P < .001$ ) [3].

- **Overall Success** (clinical cure + mycological eradication): 36.0% (64/178) for **ibrexafungerp** vs. 12.6% (12/95) for placebo ( $P < .001$ ) [3].
- **Safety Assessment:** Safety was evaluated via physical exams, vital signs, laboratory tests, and continuous adverse event (AE) monitoring. AEs were primarily gastrointestinal and mild in severity [3].

## Key Differentiators and Research Context

- **Overcoming Resistance:** **ibrexafungerp**'s unique mechanism of action and its activity in low pH environments make it a promising candidate for treating **azole-resistant and echinocandin-resistant** strains of *Candida*, including *C. glabrata* and the emerging threat *C. auris* [2] [4] [5]. Its broad-spectrum, fungicidal activity is maintained against many isolates that are resistant to other drug classes [3].
- **Expanding Indications:** While currently approved for VVC and RVVC, **ibrexafungerp** is under clinical investigation for more severe **invasive fungal infections (IFIs)**, including invasive candidiasis and invasive aspergillosis. Its potential for both oral and intravenous administration is a significant advantage in hospital settings [2] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Alternatives Ibrexafungerp - Drugs.com Compared [drugs.com]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. Ibrexafungerp Versus Placebo for Vulvovaginal Candidiasis ... [pmc.ncbi.nlm.nih.gov]
4. Frontiers | Ibrexafungerp , a Novel Oral Triterpenoid Antifungal in... [frontiersin.org]
5. SCYNEXIS Announces Publication of Review Article... - BioSpace [biospace.com]

To cite this document: Smolecule. [Ibrexafungerp safety profile versus other systemic antifungals]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b535634#ibrexafungerp-safety-profile-versus-other-systemic-antifungals>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?  
[Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule)  
Compounds, Empowering Innovative Research Solutions  
Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)